2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one
Overview
Description
2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one, also known as ABT-202, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of thiazolone derivatives and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of 2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one involves the inhibition of specific enzymes and proteins that are involved in the pathogenesis of various diseases. For example, it has been found to inhibit the activity of cyclin-dependent kinase 9 (CDK9), which plays a critical role in the transcription of genes involved in cancer progression. This compound has also been shown to inhibit the activity of the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects in vitro and in vivo. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of pro-inflammatory cytokines in immune cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one is its high potency and selectivity towards specific enzymes and proteins. This allows for more precise targeting of disease pathways and potentially reduces the risk of off-target effects. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. Another direction is to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
2-(4-acetyl-1-piperazinyl)-5-benzylidene-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. It has been found to exhibit potent inhibitory activity against several key enzymes and proteins involved in these diseases.
properties
IUPAC Name |
(5Z)-2-(4-acetylpiperazin-1-yl)-5-benzylidene-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-12(20)18-7-9-19(10-8-18)16-17-15(21)14(22-16)11-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3/b14-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESLHGOIJGHNHG-KAMYIIQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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